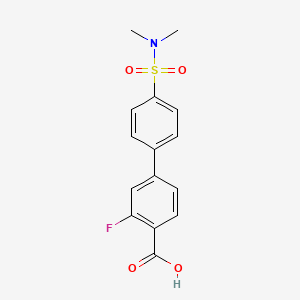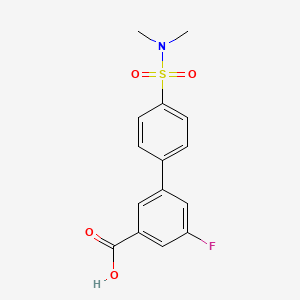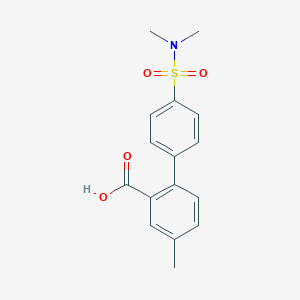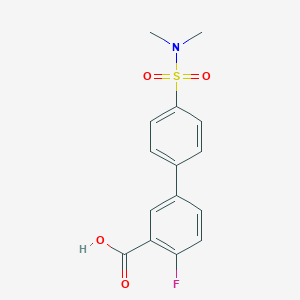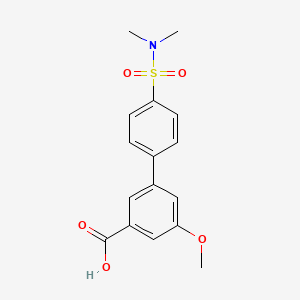
3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% (3-4-DMSA-5-MBA) is an organic compound commonly used in scientific research. It is a white solid with a melting point of about 75-78 °C, and it is soluble in organic solvents such as ethanol, methanol, and acetone. 3-4-DMSA-5-MBA is a versatile compound with a wide range of applications in the laboratory, ranging from synthesis and catalysis to biochemical and physiological studies.
科学的研究の応用
3-4-DMSA-5-MBA has been widely used in scientific research due to its versatile properties. It has been used as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a ligand in metal-catalyzed reactions. It has also been used in the study of biological systems, such as enzymes, proteins, and DNA. In addition, it has been used in the study of biochemical and physiological processes, including signal transduction, metabolism, and drug action.
作用機序
The mechanism of action of 3-4-DMSA-5-MBA is not well understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450 enzymes, by binding to the active site of the enzyme and blocking the binding of the substrate. It has also been shown to interact with other proteins, such as transcription factors, and to modulate their activity.
Biochemical and Physiological Effects
3-4-DMSA-5-MBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other enzymes, such as proteases, phosphatases, and kinases. In addition, it has been shown to modulate the activity of transcription factors, which are involved in the regulation of gene expression.
実験室実験の利点と制限
3-4-DMSA-5-MBA has several advantages for use in the laboratory. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a very stable compound, and it does not degrade easily in the presence of light or heat. Furthermore, it is soluble in organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to its use in the laboratory. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it can be toxic if ingested, and it should be handled with care in the laboratory.
将来の方向性
There are several potential future directions for 3-4-DMSA-5-MBA. It could be used as a catalyst in the synthesis of other compounds, or as a reagent in chemical reactions. It could also be used to study the biochemical and physiological effects of other compounds, such as drugs or hormones. In addition, it could be used to study the regulation of gene expression, or to investigate the mechanism of action of enzymes. Finally, it could be used to develop new drugs or other compounds with therapeutic potential.
合成法
3-4-DMSA-5-MBA can be synthesized by the reaction of 4-dimethylaminophenyl sulfamate and 5-methoxybenzoic acid. The reaction is carried out in an aqueous solution at a temperature of about 70 °C for 3-4 hours. The reaction is catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide, to produce the desired product. The reaction mixture is then cooled and the product is isolated by filtration. The compound can also be synthesized from 4-dimethylaminobenzene sulfonate and 5-methoxybenzoic acid in the presence of a strong base.
特性
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-6-4-11(5-7-15)12-8-13(16(18)19)10-14(9-12)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMYXMWHXMXCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






